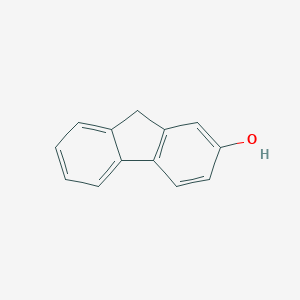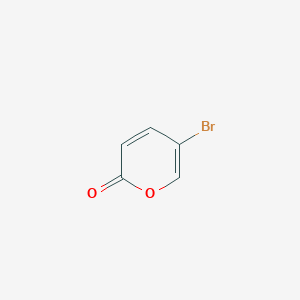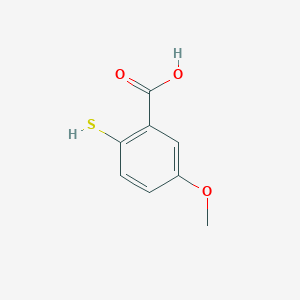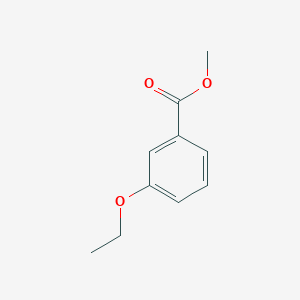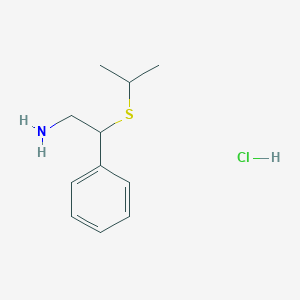
beta-Isopropylthio-beta-phenylethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Isopropylthio-beta-phenylethylamine hydrochloride, commonly known as 'Ephedrine HCl,' is a synthetic compound that belongs to the class of sympathomimetic amines. It is a potent stimulant that affects the central nervous system and has been widely used in the pharmaceutical industry for its therapeutic properties. Ephedrine HCl has been studied extensively for its potential applications in treating respiratory disorders, obesity, and other medical conditions.
Scientific Research Applications
Ephedrine HCl has been studied for its potential applications in treating respiratory disorders, including asthma and bronchitis. It acts as a bronchodilator, which helps to relax the smooth muscles of the airways, making it easier to breathe. Ephedrine HCl has also been used as a weight loss supplement due to its thermogenic properties. It increases metabolic rate, which leads to increased energy expenditure and fat loss.
Mechanism of Action
Ephedrine HCl stimulates the sympathetic nervous system by increasing the release of norepinephrine and epinephrine. These hormones activate the beta-2 adrenergic receptors in the bronchial smooth muscles, leading to bronchodilation. Ephedrine HCl also stimulates the release of dopamine and norepinephrine in the brain, leading to increased alertness and energy.
Biochemical and Physiological Effects:
Ephedrine HCl has several biochemical and physiological effects, including increased heart rate, blood pressure, and respiratory rate. It also increases metabolic rate, leading to increased energy expenditure and fat loss. Ephedrine HCl can also cause vasoconstriction, which can lead to decreased blood flow to certain organs.
Advantages and Limitations for Lab Experiments
Ephedrine HCl has several advantages for lab experiments. It is a potent stimulant that can be used to study the effects of sympathetic nervous system activation. It can also be used to study the effects of thermogenesis on metabolic rate and fat loss. However, Ephedrine HCl has limitations as well. It can cause vasoconstriction, which can lead to decreased blood flow to certain organs. It can also cause tachycardia and hypertension, which can be detrimental to some experimental models.
Future Directions
There are several future directions for research on Ephedrine HCl. One area of interest is its potential applications in treating respiratory disorders. Further studies are needed to determine its efficacy and safety in this regard. Another area of interest is its potential applications in weight loss and obesity. Studies are needed to determine the optimal dose and duration of treatment for these conditions. Finally, more research is needed to understand the long-term effects of Ephedrine HCl on the cardiovascular system and other organs.
Synthesis Methods
Ephedrine HCl is synthesized through several methods, including the reduction of ephedrine or pseudoephedrine with lithium aluminum hydride or sodium borohydride. Another method involves the condensation of benzaldehyde with nitroethane, followed by reduction with lithium aluminum hydride. The final product is obtained by treating the resulting amine with hydrochloric acid.
properties
CAS RN |
104036-80-8 |
|---|---|
Product Name |
beta-Isopropylthio-beta-phenylethylamine hydrochloride |
Molecular Formula |
C11H18ClNS |
Molecular Weight |
231.79 g/mol |
IUPAC Name |
2-phenyl-2-propan-2-ylsulfanylethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NS.ClH/c1-9(2)13-11(8-12)10-6-4-3-5-7-10;/h3-7,9,11H,8,12H2,1-2H3;1H |
InChI Key |
LRADIYLUMHNTSN-UHFFFAOYSA-N |
SMILES |
CC(C)SC(CN)C1=CC=CC=C1.Cl |
Canonical SMILES |
CC(C)SC(CN)C1=CC=CC=C1.Cl |
synonyms |
2-phenyl-2-propan-2-ylsulfanyl-ethanamine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Benzo[1,3]dioxol-5-yl-5-hydroxy-5-(4-methoxy-phenyl)-4-(3,4,5-trimethoxy-benzyl)-5H-furan-2-one](/img/structure/B26640.png)

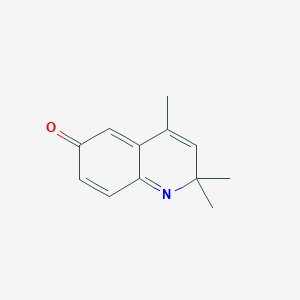
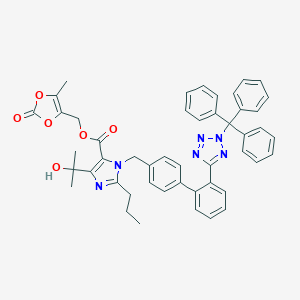
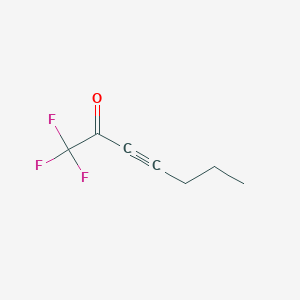
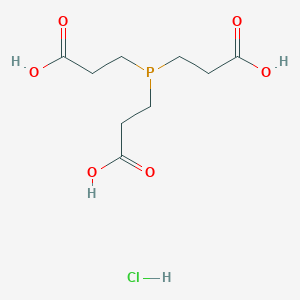

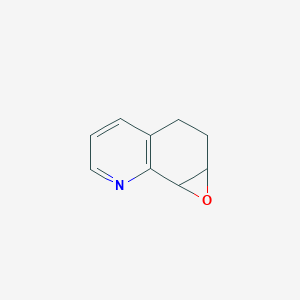
![4-[(E)-2-nitroethenyl]benzene-1,2-diol](/img/structure/B26674.png)
